Cas no 26454-84-2 (2-AMINO-5-P-TOLYL-FURAN-3-CARBONITRILE)
2-AMINO-5-P-TOLYL-FURAN-3-CARBONITRILE Chemical and Physical Properties
Names and Identifiers
-
- 2-AMINO-5-P-TOLYL-FURAN-3-CARBONITRILE
- 2-amino-5-(4-methylphenyl)-3-Furancarbonitrile
- 2-amino-5-(4-methylphenyl)furan-3-carbonitrile
- 2-Amino-5-(p-tolyl)furan-3-carbonitrile
- Y6149
- DB-292766
- AKOS004123156
- AB06282
- 2-amino-5-p-tolylfuran-3-carbonitrile
- STL436380
- DTXSID601249273
- 26454-84-2
- EN300-372844
- 2-AMINO-5-(4-METHYLPHENYL)-3-FURONITRILE
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- Inchi: 1S/C12H10N2O/c1-8-2-4-9(5-3-8)11-6-10(7-13)12(14)15-11/h2-6H,14H2,1H3
- InChI Key: GMZCUKLVBYGBAZ-UHFFFAOYSA-N
- SMILES: O1C(=C(C#N)C=C1C1C=CC(C)=CC=1)N
Computed Properties
- Exact Mass: 198.07900
- Monoisotopic Mass: 198.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 63Ų
Experimental Properties
- PSA: 62.95000
- LogP: 3.29008
2-AMINO-5-P-TOLYL-FURAN-3-CARBONITRILE Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-AMINO-5-P-TOLYL-FURAN-3-CARBONITRILE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019138798-1g |
2-Amino-5-(p-tolyl)furan-3-carbonitrile |
26454-84-2 | 95% | 1g |
$697.68 | 2023-09-02 | |
| Chemenu | CM515905-1g |
2-Amino-5-(p-tolyl)furan-3-carbonitrile |
26454-84-2 | 95% | 1g |
$691 | 2024-07-28 | |
| Enamine | EN300-372844-0.05g |
2-amino-5-(4-methylphenyl)furan-3-carbonitrile |
26454-84-2 | 95.0% | 0.05g |
$719.0 | 2025-03-18 | |
| Enamine | EN300-372844-0.1g |
2-amino-5-(4-methylphenyl)furan-3-carbonitrile |
26454-84-2 | 95.0% | 0.1g |
$755.0 | 2025-03-18 | |
| Enamine | EN300-372844-0.25g |
2-amino-5-(4-methylphenyl)furan-3-carbonitrile |
26454-84-2 | 95.0% | 0.25g |
$789.0 | 2025-03-18 | |
| Enamine | EN300-372844-0.5g |
2-amino-5-(4-methylphenyl)furan-3-carbonitrile |
26454-84-2 | 95.0% | 0.5g |
$823.0 | 2025-03-18 | |
| Enamine | EN300-372844-1.0g |
2-amino-5-(4-methylphenyl)furan-3-carbonitrile |
26454-84-2 | 95.0% | 1.0g |
$857.0 | 2025-03-18 | |
| Enamine | EN300-372844-2.5g |
2-amino-5-(4-methylphenyl)furan-3-carbonitrile |
26454-84-2 | 95.0% | 2.5g |
$1680.0 | 2025-03-18 | |
| Enamine | EN300-372844-5.0g |
2-amino-5-(4-methylphenyl)furan-3-carbonitrile |
26454-84-2 | 95.0% | 5.0g |
$2485.0 | 2025-03-18 | |
| Enamine | EN300-372844-10.0g |
2-amino-5-(4-methylphenyl)furan-3-carbonitrile |
26454-84-2 | 95.0% | 10.0g |
$3683.0 | 2025-03-18 |
2-AMINO-5-P-TOLYL-FURAN-3-CARBONITRILE Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-AMINO-5-P-TOLYL-FURAN-3-CARBONITRILE
Introduction to 2-AMINO-5-P-TOLYL-FURAN-3-CARBONITRILE (CAS No: 26454-84-2)
2-AMINO-5-p-tolyl-furan-3-carbonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 26454-84-2, belongs to the class of furan derivatives, which are known for their broad spectrum of applications in drug development. The presence of both an amino group and a nitrile group in its molecular structure makes it a versatile intermediate for synthesizing more complex molecules with therapeutic potential.
The chemical structure of 2-amino-5-p-tolyl-furan-3-carbonitrile consists of a furan ring substituted with an amino group at the 2-position and a p-tolyl group at the 5-position, with a nitrile group at the 3-position. This arrangement contributes to its reactivity and makes it a valuable building block in organic synthesis. The p-tolyl group, which is a methylbenzene derivative, introduces lipophilicity and can influence the compound's solubility and metabolic stability, making it an attractive candidate for further derivatization.
In recent years, there has been growing interest in furan derivatives due to their demonstrated efficacy in various pharmacological applications. Studies have shown that compounds containing the furan moiety can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-p-tolyl-furan-3-carbonitrile compound is particularly noteworthy because its dual functionality allows for diverse chemical modifications, enabling the design of novel molecules with tailored biological activities.
One of the most compelling aspects of 2-amino-5-p-tolyl-furan-3-carbonitrile is its potential as a precursor in the synthesis of bioactive molecules. Researchers have utilized this compound to develop new scaffolds for drug candidates targeting various diseases. For instance, its structural features make it a suitable candidate for generating inhibitors of enzymes involved in metabolic pathways or for creating small molecules that can modulate signaling pathways relevant to neurological disorders.
The nitrile group in 2-amino-5-p-tolyl-furan-3-carbonitrile is particularly interesting from a synthetic chemistry perspective. Nitriles are versatile functional groups that can be transformed into carboxylic acids, amides, or other nitrogen-containing heterocycles through various chemical reactions. This reactivity allows chemists to incorporate additional functional groups into the molecule, enhancing its biological profile. Moreover, the nitrile group can serve as a handle for further derivatization, making it an invaluable intermediate in drug discovery pipelines.
Recent advancements in computational chemistry have also highlighted the importance of 2-amino-5-p-tolyl-furan-3-carbonitrile as a key intermediate. Molecular modeling studies have predicted that derivatives of this compound may interact with specific protein targets, suggesting potential applications in treating conditions such as cancer or autoimmune diseases. These predictions are based on the compound's ability to mimic natural bioactive scaffolds and its capacity to undergo structural modifications that optimize binding affinity.
The synthesis of 2-amino-5-p-tolyl-furan-3-carbonitrile itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the condensation of p-toluidine with furoic acid derivatives followed by cyanation. This route leverages well-established organic transformations and provides access to the desired product with good yield and purity. The ability to synthesize this compound efficiently is crucial for its application in drug development and medicinal chemistry research.
From a medicinal chemistry standpoint, the amino group in 2-amino-5-p-tolyl-furan-3-carbonitrile offers numerous possibilities for further functionalization. For example, it can be acylated to form amides or alkylated to introduce alkyl chains that influence pharmacokinetic properties. Additionally, the amino group can be used to link other pharmacophores together, creating hybrid molecules with enhanced biological activity.
The pharmaceutical industry has taken notice of the potential of 2-amino-5-p-tolyl-furan-3-carbonitrile and related derivatives. Several companies have included this compound or its analogs in their pipeline programs, exploring its utility in developing new treatments for various diseases. The flexibility provided by its structural framework allows researchers to fine-tune properties such as solubility, permeability, and metabolic stability—key factors in determining a drug's efficacy and safety profile.
In conclusion, 2-amino-5-p-tolyl-furan-3-carbonitrile (CAS No: 26454-84-2) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with therapeutic applications across multiple disease areas. As research continues to uncover new synthetic pathways and biological functions associated with furan derivatives, compounds like this one are likely to play an increasingly important role in the discovery and development of novel medicines.
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